N-Propan-2-yl-N-pyridin-3-ylthiourea
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Overview
Description
N-Propan-2-yl-N-pyridin-3-ylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N-pyridin-3-ylthiourea typically involves the reaction of isopropylamine with pyridine-3-carbonyl chloride, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Propan-2-yl-N-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-Propan-2-yl-N-pyridin-3-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of N-Propan-2-yl-N-pyridin-3-ylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit urease by binding to the thiol groups in the enzyme’s active site, preventing the hydrolysis of urea. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-pyridin-3-ylthiourea: Similar structure but with a phenyl group instead of an isopropyl group.
N-Methyl-N-pyridin-3-ylthiourea: Similar structure but with a methyl group instead of an isopropyl group.
N-Ethyl-N-pyridin-3-ylthiourea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-Propan-2-yl-N-pyridin-3-ylthiourea is unique due to its specific isopropyl group, which can influence its reactivity and binding properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
32411-89-5 |
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Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-propan-2-yl-1-pyridin-3-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(2)12(9(10)13)8-4-3-5-11-6-8/h3-7H,1-2H3,(H2,10,13) |
InChI Key |
XFSOFOQPGQQKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CN=CC=C1)C(=S)N |
Origin of Product |
United States |
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